2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
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Overview
Description
2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrrolo[1,2-a]imidazole scaffold with the desired substituents.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step. This method is efficient and can produce a variety of derivatives.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water, to form the desired product.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule, leading to the formation of the pyrrolo[1,2-a]imidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Indole: A bicyclic compound with a benzene ring fused to a pyrrole ring.
Benzimidazole: A bicyclic compound with a benzene ring fused to an imidazole ring.
Uniqueness
2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine is unique due to its specific structural features, such as the fluorophenyl substituent and the pyrrolo[1,2-a]imidazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12FN3 |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine |
InChI |
InChI=1S/C12H12FN3/c13-9-5-3-8(4-6-9)11-12(14)16-7-1-2-10(16)15-11/h3-6H,1-2,7,14H2 |
InChI Key |
ZURBTGIUWDXTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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